![molecular formula C18H18N2O2 B2747959 2-([1,1'-biphenyl]-4-yl)-N-(5-oxopyrrolidin-3-yl)acetamide CAS No. 1351632-60-4](/img/structure/B2747959.png)
2-([1,1'-biphenyl]-4-yl)-N-(5-oxopyrrolidin-3-yl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound is an amide, which is a type of organic compound that includes a carbonyl group (C=O) and an amine group (N-H). The presence of the biphenyl group indicates that it has a structure based on two connected benzene rings .
Molecular Structure Analysis
The molecular structure of this compound would likely be complex due to the presence of the biphenyl group and the amide group. The biphenyl group consists of two benzene rings connected by a single bond, which allows for rotation and a variety of possible conformations .Chemical Reactions Analysis
Amides, in general, can participate in a variety of chemical reactions. They can be hydrolyzed to produce carboxylic acids and amines. They can also react with nitrous acid to produce carboxylic acids and nitrogen gas .Physical and Chemical Properties Analysis
Amides have high boiling points and melting points due to the polar nature of the amide group and the ability to form hydrogen bonds .Applications De Recherche Scientifique
Pharmacological Characterization for Treatment of Depression and Addiction
One of the derivatives, 2-Methyl-N-((2′-(pyrrolidin-1-ylsulfonyl)biphenyl-4-yl)methyl)propan-1-amine (PF-04455242), has been characterized as a high-affinity antagonist selective for κ-Opioid receptors. This compound demonstrated potential for treating depression and addiction disorders by showing antidepressant-like efficacy and attenuating the behavioral effects of stress in animal models. It also showed therapeutic potential in treating reinstatement of extinguished cocaine-seeking behavior, suggesting its applicability in addiction recovery (Grimwood et al., 2011).
Anticancer and Antimicrobial Activity
Another study focused on the synthesis of novel 5-oxopyrrolidine derivatives, revealing that these compounds exhibited potent anticancer activity against A549 cells and promising selective antimicrobial activity against multidrug-resistant Staphylococcus aureus strains. This highlights the compound's potential application in developing new treatments for cancer and bacterial infections resistant to current antibiotics (Kairytė et al., 2022).
Fungicidal Properties
The derivatives 2-(2-oxo-morpholin-3-yl)-acetamide were identified as having broad-spectrum antifungal agents against Candida species and Aspergillus species. Their development highlights the potential for new antifungal treatments, especially for addressing low plasmatic stability and broadening the spectrum of antifungal activity (Bardiot et al., 2015).
Mécanisme D'action
Target of Action
The primary target of the compound 2-([1,1’-biphenyl]-4-yl)-N-(5-oxopyrrolidin-3-yl)acetamide is the sigma-1 receptor . The sigma-1 receptor is a chaperone protein at the endoplasmic reticulum (ER) that modulates calcium signaling through the ER-mitochondrion interface.
Mode of Action
The compound acts as a positive allosteric modulator of the sigma-1 receptor . This means it binds to a site on the sigma-1 receptor that is distinct from the active site, enhancing the receptor’s response to its endogenous ligand. The exact nature of these interactions and the resulting changes in receptor conformation are still under investigation.
Biochemical Pathways
The activation of the sigma-1 receptor by the compound can influence several biochemical pathways. These include calcium signaling and protein folding within the ER, both of which can have downstream effects on cell survival and function. The specific pathways affected may depend on the cellular context and the presence of other signaling molecules .
Result of Action
The activation of the sigma-1 receptor by the compound can lead to a variety of molecular and cellular effects. For example, it can enhance calcium signaling, which can influence many cellular processes, including muscle contraction, cell growth, and neurotransmission . It can also affect protein folding within the ER, which can impact cell survival and function .
Safety and Hazards
Orientations Futures
The future directions for research on this compound would depend on its intended use. For example, if it’s being studied as a potential drug, future research might focus on understanding its mechanism of action, optimizing its structure for better activity, or testing its effects in biological systems .
Propriétés
IUPAC Name |
N-(5-oxopyrrolidin-3-yl)-2-(4-phenylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O2/c21-17-11-16(12-19-17)20-18(22)10-13-6-8-15(9-7-13)14-4-2-1-3-5-14/h1-9,16H,10-12H2,(H,19,21)(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWMGUEOIPVKCHM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CNC1=O)NC(=O)CC2=CC=C(C=C2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
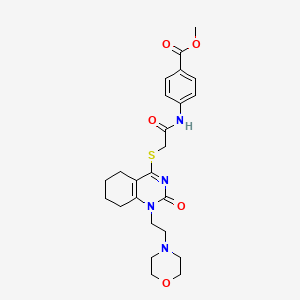
![N-(3-chloro-4-methoxyphenyl)-1-(3,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2747877.png)
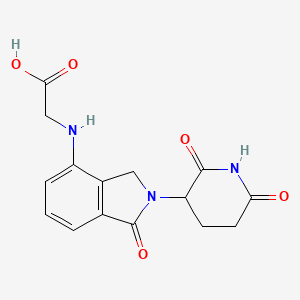
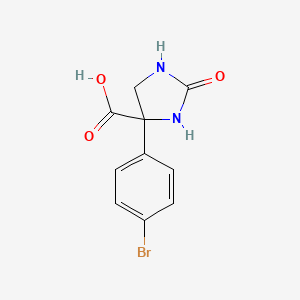

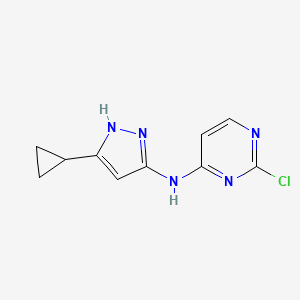
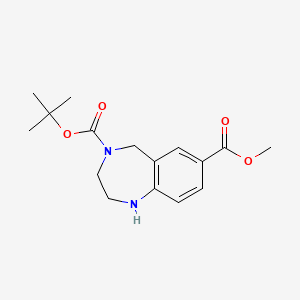
![2-{[2-(Tert-butylsulfanyl)ethyl]amino}-3-chloronaphthoquinone](/img/structure/B2747891.png)
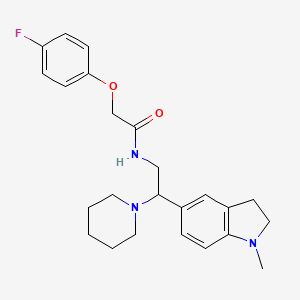


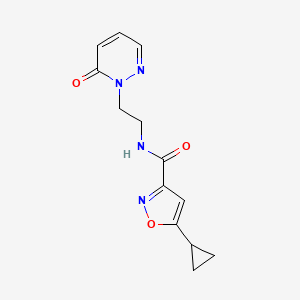

![N-(4-ethoxyphenyl)-3-(phenylsulfonyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine](/img/structure/B2747899.png)
